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For Researchers, Scientists, and Drug Development Professionals

Abstract
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the primary species formed when cobalt(II) salts

are dissolved in water. This pink, octahedral complex is a cornerstone of cobalt coordination

chemistry and serves as a fundamental model for understanding ligand exchange kinetics and

thermodynamics in aqueous media. Its labile nature makes it a crucial precursor for the

synthesis of a vast array of cobalt complexes, including those with applications in catalysis,

materials science, and as redox-activated prodrugs. This guide provides a comprehensive

overview of the formation, structure, and properties of the hexaaquacobalt(II) ion, including

detailed experimental protocols for its synthesis and characterization.

Core Principles of Formation
The formation of the hexaaquacobalt(II) ion is a spontaneous process that occurs upon the

dissolution of a simple cobalt(II) salt (e.g., cobalt(II) chloride, nitrate, or sulfate) in water. The

central cobalt(II) cation (Co²⁺), with a d⁷ electronic configuration, acts as a Lewis acid,

attracting the lone pairs of electrons from six water molecules, which act as Lewis bases.[1]

This interaction results in the formation of a stable, high-spin coordination complex with an

octahedral geometry.[2]
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The overall formation can be represented by the simple equation:

Co²⁺(aq) + 6 H₂O(l) ⇌ [Co(H₂O)₆]²⁺(aq)

In aqueous solution, this complex is the predominant species, imparting a characteristic pink or

rose color to the solution.[2][3][4]

Co²⁺(aq)
(Cobalt(II) ion)

[Co(H₂O)₆]²⁺
(Hexaaquacobalt(II) ion)

Coordination

6 H₂O
(Water molecules)

Click to download full resolution via product page

Caption: Formation of the hexaaquacobalt(II) complex in water.

Thermodynamic and Kinetic Data
The stability and reactivity of the [Co(H₂O)₆]²⁺ ion are governed by its thermodynamic and

kinetic properties.

Thermodynamic Properties
The thermodynamic data for the aqueous cobalt(II) ion, which exists as the hexaaqua complex,

are crucial for understanding the energetics of its formation and subsequent reactions.

Property Value Units Reference

Standard Enthalpy of

Formation (ΔH°f)
-58.2 kJ/mol [1]

Standard Molar

Entropy (S°)
-155.6 J/mol·K [1]

Table 1: Standard thermodynamic properties of the aqueous cobalt(II) ion.
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Kinetic Lability and Water Exchange
The [Co(H₂O)₆]²⁺ complex is considered kinetically labile, meaning its coordinated water

ligands can be exchanged with other ligands in the solution at a relatively fast rate.[5] The rate

of water exchange is a fundamental parameter that influences the kinetics of all other ligand

substitution reactions. The lability of first-row divalent transition metal aqua ions generally

increases across the series, reflecting changes in the electronic occupancy of the d-orbitals.[6]

Metal Aqua Ion
Water Exchange Rate Constant (k) at 298
K (s⁻¹)

[V(H₂O)₆]²⁺ 1.0 x 10²

[Cr(H₂O)₆]²⁺ 8.0 x 10⁹

[Mn(H₂O)₆]²⁺ 2.1 x 10⁷

[Fe(H₂O)₆]²⁺ 4.4 x 10⁶

[Co(H₂O)₆]²⁺ 3.2 x 10⁶

[Ni(H₂O)₆]²⁺ 3.2 x 10⁴

[Cu(H₂O)₆]²⁺ 9.0 x 10⁹

[Zn(H₂O)₆]²⁺ 4.0 x 10⁷

Table 2: First-order rate constants for water exchange on selected [M(H₂O)₆]²⁺ ions.

Structural and Spectroscopic Characterization
The identity and properties of the hexaaquacobalt(II) ion are confirmed through various

analytical techniques.

UV-Visible Spectroscopy
The pink color of the [Co(H₂O)₆]²⁺ ion is due to its absorption of light in the visible region. The

UV-Vis spectrum is characterized by a primary absorption band corresponding to a d-d

electronic transition.
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Parameter Value Transition Reference

λmax ~510 nm ⁴T₁g(F) → ⁴T₁g(P) [1]

Molar Absorptivity (ε) ~5.0 L mol⁻¹ cm⁻¹ [1]

Table 3: Spectroscopic data for the hexaaquacobalt(II) ion.

X-ray Crystallography
Single-crystal X-ray diffraction of hydrated cobalt(II) salts provides definitive structural

information, confirming the octahedral coordination geometry and precise Co-O bond lengths.

Parameter Value Range (Å) Reference

Co-O Bond Length 2.0529 (14) - 2.1196 (9) [1][7]

Table 4: Representative Co-O bond lengths in hexaaquacobalt(II) complexes.

Experimental Protocols
Synthesis of Hexaaquacobalt(II) Nitrate
This protocol describes the synthesis of a pure hexaaquacobalt(II) salt by reacting cobalt(II)

carbonate with nitric acid.[1]

Materials:

Cobalt(II) carbonate (CoCO₃)

6 M Nitric acid (HNO₃)

Distilled water

Beaker, hot plate, stirring rod

Ice bath

Buchner funnel and filter paper
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Procedure:

Carefully add a stoichiometric amount of cobalt(II) carbonate powder in small portions to a

beaker containing 6 M nitric acid while stirring. The reaction will effervesce (release CO₂).

Continue adding until the effervescence ceases and a clear pink solution is formed.

Reaction: CoCO₃(s) + 2HNO₃(aq) → Co(NO₃)₂(aq) + H₂O(l) + CO₂(g)

Gently heat the solution on a hot plate to approximately 60-70°C to concentrate it and ensure

the reaction is complete. Do not boil to dryness.

Once the solution is saturated (small crystals may begin to form on the surface), remove it

from the heat.

Cool the beaker first to room temperature and then in an ice bath to induce crystallization of

the pink hexaaquacobalt(II) nitrate, --INVALID-LINK--₂, salt.

Collect the crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount

of cold ethanol to aid drying.

Dry the crystals in a desiccator.

Precaution: Perform the acid addition in a well-ventilated fume hood due to the production of

CO₂ gas.
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Caption: Workflow for the synthesis and characterization of a [Co(H₂O)₆]²⁺ salt.

Characterization by UV-Visible Spectroscopy
Procedure:
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Prepare a dilute aqueous solution of the synthesized --INVALID-LINK--₂ salt of a known

concentration.

Calibrate a UV-Vis spectrophotometer using distilled water as a blank.

Record the absorbance spectrum of the cobalt solution from approximately 350 nm to 700

nm.

Identify the wavelength of maximum absorbance (λmax), which should be around 510 nm.[1]

Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε).

Ligand Substitution Reactions
The lability of the water ligands in [Co(H₂O)₆]²⁺ allows for a rich chemistry of ligand exchange

reactions. These are typically equilibrium processes that can be manipulated by changing

reaction conditions.

A classic example is the reaction with excess chloride ions (e.g., from concentrated HCl), which

results in a color change from pink to blue due to the formation of the tetrahedral

tetrachlorocobaltate(II) complex, [CoCl₄]²⁻.[2][4][8]

[Co(H₂O)₆]²⁺(aq) (pink) + 4 Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) (blue) + 6 H₂O(l)

This equilibrium is readily reversible; adding water to the blue solution will shift the equilibrium

back to the left, reforming the pink hexaaquacobalt(II) ion.[2][4]

[Co(H₂O)₆]²⁺

Pink Octahedral

[CoCl₄]²⁻

Blue Tetrahedral

 + 4 Cl⁻
 - 6 H₂O 
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Caption: Reversible ligand exchange between [Co(H₂O)₆]²⁺ and [CoCl₄]²⁻.

Conclusion
The hexaaquacobalt(II) ion is a central species in the aqueous chemistry of cobalt. Its

formation is straightforward, and its properties are well-characterized. A thorough

understanding of its thermodynamics, kinetics, and reactivity is essential for professionals in

research and drug development, as it serves as the primary starting material for the synthesis

of more complex and functional cobalt-based compounds. The lability of the aqua ligands is the

key to its synthetic utility, allowing for controlled ligand substitution to design molecules with

specific electronic, magnetic, or therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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